REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[C:12](=[S:14])=[S:13]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:12](=[S:13])[S-:14])[CH2:8][CH2:9][CH2:10][CH3:11].[CH2:7]([NH2+:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:8][CH2:9][CH2:10][CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
75.13 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)NCCCCC
|
Name
|
|
Quantity
|
46.3 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with agitator, condenser
|
Type
|
ADDITION
|
Details
|
through addition funnel
|
Type
|
CUSTOM
|
Details
|
to remove excess CS2
|
Name
|
|
Type
|
|
Smiles
|
C(CCCC)N(C([S-])=S)CCCCC.C(CCCC)[NH2+]CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |